Methyl-3-oxobutylnitrosamine
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Overview
Description
Methyl-3-oxobutylnitrosamine is an organic compound with the molecular formula C5H10N2O2. It contains a total of 18 bonds, including 8 non-hydrogen bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ketone group, and 1 N-nitroso group . Nitrosamines, including this compound, are known for their potential carcinogenic properties .
Preparation Methods
Methyl-3-oxobutylnitrosamine can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The nitrous acid is typically generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{R}_2\text{NH} + \text{HONO} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] In this reaction, the secondary amine reacts with nitrous acid to form the nitrosamine and water .
Chemical Reactions Analysis
Methyl-3-oxobutylnitrosamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of nitroso compounds, while reduction can yield amines .
Scientific Research Applications
Methyl-3-oxobutylnitrosamine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Medicine: It is studied for its potential carcinogenic effects and its role in the development of cancer.
Mechanism of Action
The mechanism of action of Methyl-3-oxobutylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. These enzymes convert the nitrosamine into electrophilic intermediates that can react with DNA to form covalent addition products (DNA adducts). These adducts can induce mutations if not repaired, leading to carcinogenesis .
Comparison with Similar Compounds
Methyl-3-oxobutylnitrosamine can be compared with other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar structural features, including the presence of an N-nitroso group. this compound is unique in its specific molecular structure and the presence of a ketone group .
Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosodiisopropylamine (NDIPA)
- N-nitrosoethylisopropylamine (NEIPA)
- N-nitrosodibutylamine (NDBA)
These compounds are also known for their potential carcinogenic properties and are studied for their effects on DNA and their role in cancer development.
Biological Activity
Methyl-3-oxobutylnitrosamine (MOBN) is a member of the nitrosamine family, which are well-known for their carcinogenic properties. This article explores the biological activity of MOBN, focusing on its mutagenic effects, mechanisms of action, and potential health implications based on diverse research findings.
MOBN is characterized by its nitrosamine structure, which typically includes a nitroso group (-N=O) bonded to an amine. This structural feature is significant in its biological activity, particularly in its interaction with DNA and other cellular components.
Nitrosamines, including MOBN, are primarily known for their ability to induce mutations in DNA. The mechanism involves the formation of reactive intermediates that can alkylate DNA bases, leading to mispairing during DNA replication. Studies have shown that MOBN can lead to:
- DNA Adduct Formation : The binding of MOBN's metabolites to DNA can result in the formation of adducts that disrupt normal base pairing.
- Oxidative Stress : The metabolism of nitrosamines often generates reactive oxygen species (ROS), contributing to oxidative damage in cells.
Case Studies and Research Findings
A detailed analysis of various studies reveals the mutagenic potential of MOBN:
- In Vivo Studies : Research involving animal models has demonstrated that exposure to MOBN results in significant increases in tumor incidence, particularly in the liver and lungs. For instance, a study indicated that administration of MOBN led to a dose-dependent increase in liver tumors in rodents .
- In Vitro Assays : In vitro studies using bacterial mutagenicity tests (Ames test) have confirmed that MOBN exhibits mutagenic properties when activated by liver enzymes . These findings suggest that the compound requires metabolic activation to exert its mutagenic effects.
- Genotoxicity Evaluations : Genetic toxicity assessments have shown that MOBN can induce micronuclei formation in cultured mammalian cells, indicating chromosomal damage . This genotoxic effect is consistent with the behavior observed in other nitrosamines.
Biological Activity Summary Table
Health Implications
The biological activity of MOBN raises significant health concerns due to its carcinogenic potential. Long-term exposure to nitrosamines has been linked to various cancers, particularly those related to the gastrointestinal tract and liver. Public health guidelines recommend minimizing exposure to nitrosamines through dietary modifications and regulatory measures in industries where these compounds are prevalent.
Properties
CAS No. |
87425-67-0 |
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Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
N-methyl-N-(3-oxobutyl)nitrous amide |
InChI |
InChI=1S/C5H10N2O2/c1-5(8)3-4-7(2)6-9/h3-4H2,1-2H3 |
InChI Key |
VTWGSKWOXXKIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(C)N=O |
Origin of Product |
United States |
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